molecular formula C14H14ClN3O6 B6345343 1-(2-Chloro-4-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid CAS No. 1264049-02-6

1-(2-Chloro-4-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Cat. No.: B6345343
CAS No.: 1264049-02-6
M. Wt: 355.73 g/mol
InChI Key: IZCGVYHSTJDYGF-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C14H14ClN3O6 and its molecular weight is 355.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.0571129 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

1-(2-Chloro-4-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid (CAS Number: 1264049-02-6) is a pyrazole derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties.

Chemical Structure and Properties

The chemical structure of the compound features a pyrazole ring substituted with a chloro-nitrophenyl group and an ethoxycarbonyl moiety. The presence of these functional groups is crucial for its biological activity and pharmacological effects.

Molecular Formula

  • C : 13
  • H : 14
  • Cl : 1
  • N : 3
  • O : 4

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory pathways . The specific compound under discussion has been tested in various models, showing promising results in reducing edema and pain associated with inflammation.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro and in vivo studies. Pyrazole derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. For example, compounds structurally similar to the one discussed have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of COX enzymes : Reducing prostaglandin synthesis leads to decreased inflammation.
  • Induction of apoptosis : Activation of caspases and modulation of Bcl-2 family proteins contribute to cancer cell death.
  • Antioxidant properties : The compound may scavenge free radicals, reducing oxidative stress associated with various diseases .

Study 1: Anti-inflammatory Effects

A study conducted on rat models demonstrated that administration of the compound significantly reduced carrageenan-induced paw edema. The results indicated a dose-dependent response, suggesting its efficacy as an anti-inflammatory agent .

Study 2: Anticancer Efficacy

In vitro assays using MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed that the compound exhibited IC50 values comparable to established chemotherapeutic agents. Flow cytometry analysis confirmed that treated cells underwent significant apoptosis, highlighting its potential as an anticancer therapeutic .

Data Tables

Biological ActivityModel UsedResult
Anti-inflammatoryRat paw edema modelSignificant reduction in edema
AnticancerMCF-7 cell lineIC50 = 15 µM
AnticancerHT-29 cell lineIC50 = 20 µM

Scientific Research Applications

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent due to its ability to interact with biological targets. Some specific applications include:

  • Anticancer Activity: Research indicates that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of the nitrophenyl group may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways .
  • Anti-inflammatory Properties: Compounds similar to this structure have shown promise in reducing inflammation, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

Agrochemical Applications

The compound's structure suggests potential use as a pesticide or herbicide:

  • Pesticidal Activity: Studies have indicated that pyrazole derivatives can act as effective insecticides. The chlorinated phenyl group may contribute to the bioactivity against specific pests, making it a candidate for further development in agricultural chemistry .
  • Herbicidal Properties: There is ongoing research into the herbicidal efficacy of similar compounds, which could lead to the development of new herbicides that are more environmentally friendly and target-specific .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored a series of pyrazole derivatives, including compounds similar to 1-(2-Chloro-4-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid. The results demonstrated significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Pesticide Development

In a research project conducted by agricultural chemists, several pyrazole derivatives were synthesized and tested for their insecticidal properties against common agricultural pests. The findings indicated that certain derivatives exhibited high mortality rates in treated populations, suggesting potential for commercial pesticide formulations .

Properties

IUPAC Name

2-(2-chloro-4-nitrophenyl)-5-ethoxycarbonyl-3-methyl-4H-pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O6/c1-3-24-12(19)10-7-14(2,13(20)21)17(16-10)11-5-4-8(18(22)23)6-9(11)15/h4-6H,3,7H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCGVYHSTJDYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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